Acnistin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

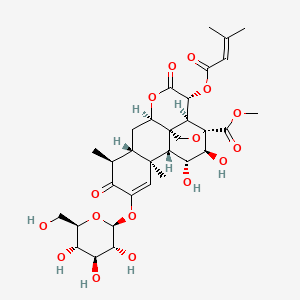

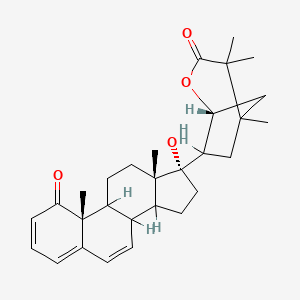

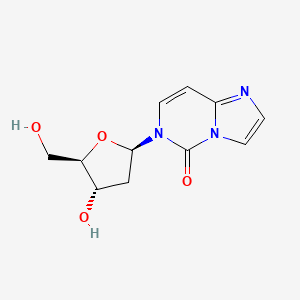

Acnistin B is a natural product found in Dunalia solanacea with data available.

Wissenschaftliche Forschungsanwendungen

Pharmacodynamics and Therapeutic Efficacy

Acnistin B, as a part of the acitretin group, demonstrates substantial pharmacodynamic properties and therapeutic efficacy in treating severe psoriasis and other dermatoses. Acitretin modulates cell proliferation, particularly in hyperproliferative conditions such as psoriasis or neoplasia, by inhibiting epidermal cell growth and differentiation. This action is likely mediated through target receptors such as cellular retinoic acid binding protein (CRABP), the epidermal growth factor (EGF) receptor, and retinoic acid nuclear receptors (RARs). Moreover, acitretin exhibits immunomodulatory and anti-inflammatory effects, potentially by inhibiting polymorphonuclear leukocyte accumulation in the stratum corneum and stimulating T cell-mediated cytotoxicity (Pilkington & Brogden, 1992).

Pharmacokinetics

The pharmacokinetic profile of acitretin indicates its rapid absorption and widespread distribution in the body after oral administration, with peak plasma concentrations achieved approximately 1.9 hours post-administration. The systemic bioavailability of acitretin is about 60%, and it shows extensive binding to albumin and a high affinity for CRABP. Notably, acitretin's lack of sequestration into deep fatty storage sites and its short terminal elimination half-life, compared to its precursor etretinate, mark a significant advantage in its pharmacokinetic behavior. Despite its therapeutic benefits, caution is advised due to acitretin's teratogenic potential, necessitating effective contraceptive measures for women of childbearing potential (Pilkington & Brogden, 1992).

Molecular and Cellular Impact

Acitretin's molecular and cellular impact is primarily observed in the treatment of dermatological conditions. Its action at the molecular level involves binding to target receptors and modulating the expression of genes related to cell growth, differentiation, and immune response. The inhibition of epidermal cell growth and the anti-inflammatory effects make acitretin a potent agent for treating psoriasis and other related dermatoses. Its role in affecting the rate, intensity, or outcome of interspecific aggression further demonstrates its complex interactions at the cellular level, contributing to its pharmacodynamic properties (Pilkington & Brogden, 1992).

Therapeutic Uses and Clinical Studies

Clinical studies and trials highlight the effectiveness of acitretin in treating severe forms of psoriasis and other dermatological conditions. The drug has shown promising results in reducing the severity of scaling, erythema, and epidermal induration. Moreover, its efficacy is enhanced when combined with therapies like psoralen-ultraviolet A photochemotherapy (PUVA) or ultraviolet B irradiation (UVB), as these combinations reduce the time to lesion clearance and the total radiation dose, improving overall safety (Pilkington & Brogden, 1992).

Eigenschaften

CAS-Nummer |

157998-91-9 |

|---|---|

Molekularformel |

C29H38O4 |

Molekulargewicht |

450.6 g/mol |

IUPAC-Name |

(1R)-7-[(10R,13S,17S)-17-hydroxy-10,13-dimethyl-1-oxo-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-yl]-4,4,5-trimethyl-2-oxabicyclo[3.2.1]octan-3-one |

InChI |

InChI=1S/C29H38O4/c1-25(2)24(31)33-22-16-26(25,3)15-21(22)29(32)14-12-19-18-10-9-17-7-6-8-23(30)28(17,5)20(18)11-13-27(19,29)4/h6-10,18-22,32H,11-16H2,1-5H3/t18?,19?,20?,21?,22-,26?,27+,28+,29+/m1/s1 |

InChI-Schlüssel |

PUUBDLMPBUSJAL-GPGMWLRRSA-N |

Isomerische SMILES |

C[C@]12CCC3C(C1CC[C@@]2(C4CC5(C[C@H]4OC(=O)C5(C)C)C)O)C=CC6=CC=CC(=O)[C@]36C |

SMILES |

CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C |

Kanonische SMILES |

CC1(C(=O)OC2CC1(CC2C3(CCC4C3(CCC5C4C=CC6=CC=CC(=O)C56C)C)O)C)C |

Synonyme |

acnistin B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

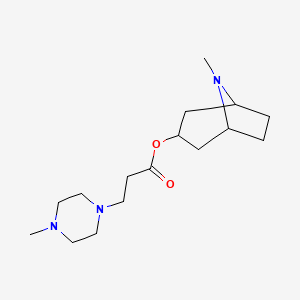

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-methylphenyl)acetate](/img/structure/B1209695.png)